molecular formula C20H15NO3 B11610569 N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B11610569
M. Wt: 317.3 g/mol
InChI Key: QNRXZZJXWSFHQQ-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is an organic compound with the molecular formula C20H15NO3 It is a derivative of dibenzofuran, a heterocyclic compound consisting of fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxydibenzo[b,d]furan-3-yl)benzamide.

    Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied. For example, if it exhibits anticancer properties, it may inhibit the activity of certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is unique due to its specific structure, which combines the dibenzofuran core with a benzamide moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds. For example, the presence of the methoxy group may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C20H15NO3/c1-23-19-11-15-14-9-5-6-10-17(14)24-18(15)12-16(19)21-20(22)13-7-3-2-4-8-13/h2-12H,1H3,(H,21,22)

InChI Key

QNRXZZJXWSFHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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